molecular formula C23H26N4O2S B2507141 N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide CAS No. 714938-08-6

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2507141
CAS No.: 714938-08-6
M. Wt: 422.55
InChI Key: PBEPZQDRILMBBS-UHFFFAOYSA-N
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Description

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a cyclohexene ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the cyclohexene ring, and the attachment of the sulfonamide group. Common reagents used in these reactions include cyclohexene, ethylamine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, a cyclohexene ring, and a sulfonamide group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-17-8-7-11-19(16-17)30(28,29)27-23-22(24-15-14-18-9-3-2-4-10-18)25-20-12-5-6-13-21(20)26-23/h5-9,11-13,16H,2-4,10,14-15H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEPZQDRILMBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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